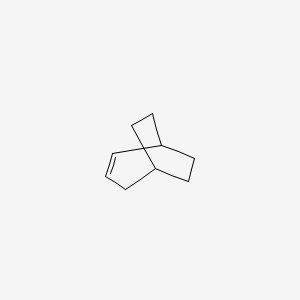
Bicyclo(3.2.2)non-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(3.2.2)non-2-ene is an organic compound with the molecular formula C₉H₁₄. It is a bicyclic structure, meaning it contains two interconnected rings. This compound is notable for its unique three-carbon bridge, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo(3.2.2)non-2-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where 1,3-cycloheptadiene reacts with suitable dienophiles . Another method includes the electrolytic decarboxylation of maleic anhydride adducts . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(3.2.2)non-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions, such as bromination, can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo(3.2.2)non-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of complex organic compounds and materials
Wirkmechanismus
The mechanism of action of bicyclo(3.2.2)non-2-ene involves its interaction with various molecular targets. The three-carbon bridge in its structure allows for unique spatial arrangements, which can influence its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the alteration of existing ones, depending on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(2.2.1)heptane:
Bicyclo(3.3.1)nonane: Another bicyclic compound with a larger ring system and different chemical properties.
Uniqueness
Bicyclo(3.2.2)non-2-ene is unique due to its three-carbon bridge, which imparts distinct chemical reactivity and spatial configuration. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
40319-81-1 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
bicyclo[3.2.2]non-2-ene |
InChI |
InChI=1S/C9H14/c1-2-8-4-6-9(3-1)7-5-8/h1-2,8-9H,3-7H2 |
InChI-Schlüssel |
BCCQOAANWUKEPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


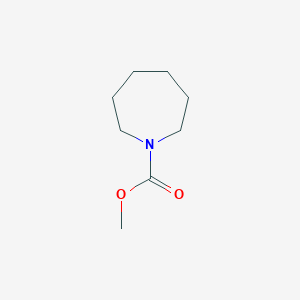
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
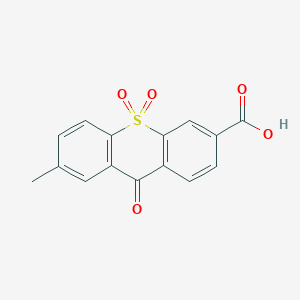
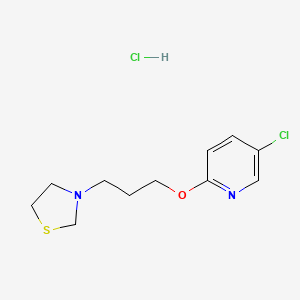
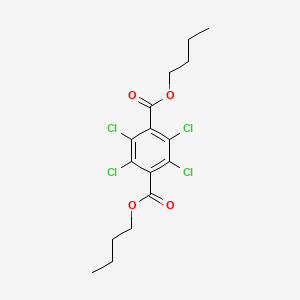
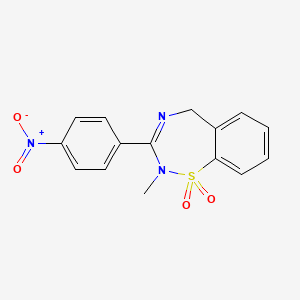
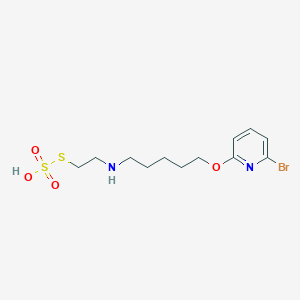
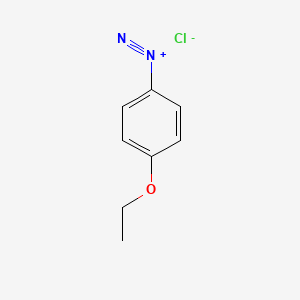
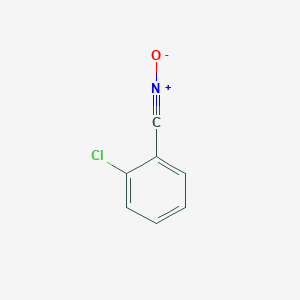
![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)



